molecular formula C11H16N2 B1460706 N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine CAS No. 959237-27-5

N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine

Cat. No. B1460706
CAS RN: 959237-27-5
M. Wt: 176.26 g/mol
InChI Key: WCPFNQUISYJYBC-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine is a unique chemical compound with a molecular weight of 176.26 and a molecular formula of C11H16N2 . It is a useful research chemical and is often used as a building block in scientific research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CNCc1ccc2CN(C)Cc2c1 . This indicates that the compound contains a central isoindole ring, with a methyl group and a methanamine group attached to it .


Physical And Chemical Properties Analysis

This compound has a boiling point of 247.6 ℃ at 760 mmHg and a density of 1.029 g/cm^3 . It is a solid at room temperature and has a logP value of 1.68020, indicating its relative lipophilicity .

Scientific Research Applications

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of many drugs. Selective inhibitors are used to understand the contribution of specific CYP isoforms to drug metabolism, potentially reducing drug-drug interactions. Chemical inhibitors like 2-phenyl-2-(1-piperidinyl)propane (PPP) for CYP2B6 and ketoconazole for CYP3A4 highlight the importance of identifying selective inhibitors to predict drug interactions and metabolism pathways in human liver microsomes (Khojasteh et al., 2011).

DNA Methyltransferase Inhibition

DNA methyltransferases (DNMTs) play a significant role in epigenetic modifications, influencing gene expression and potentially contributing to the development of cancer. DNMT inhibitors, such as 5-azacytidine, have shown promise in reactivating tumor suppressor genes and exerting antitumor effects, although their efficacy varies across cancer types (Goffin & Eisenhauer, 2002).

Methionine Salvage Pathway

The methionine salvage pathway is crucial for recycling methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. This pathway is essential for the biosynthesis of S-adenosylmethionine (SAM), a critical methyl donor in numerous methylation reactions necessary for plant growth and development (Sauter et al., 2013).

N6-Methyladenosine (m6A) Modification

m6A is the most prevalent internal modification in eukaryotic mRNA, playing a pivotal role in RNA metabolism, including splicing, transport, translation, and degradation. The dynamic regulation of m6A, mediated by methyltransferases like METTL3, demethylases, and binding proteins, is crucial for various biological processes and disease states, including cancer (Chang et al., 2022).

properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-dihydroisoindol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-12-6-9-3-4-10-7-13(2)8-11(10)5-9/h3-5,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPFNQUISYJYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(CN(C2)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650824
Record name N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine

CAS RN

959237-27-5
Record name N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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